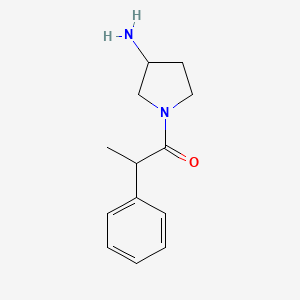
1-(3-氨基吡咯烷-1-基)-2-苯基丙烷-1-酮
描述
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one, also known as phenylpyrrolidinone (PPO) or N-phenylpyrrolidin-2-one, is an organic compound with a wide range of applications in the pharmaceutical, agricultural, and chemical industries. It is a versatile compound with a unique structure that can be used as a precursor for various compounds and as a building block for different applications.
科学研究应用
低密度脂蛋白受体上调
伊藤等人的研究(2002 年)专注于开发一种实用方法来合成充当低密度脂蛋白受体上调剂的化合物。在这些化合物中,合成了相关化合物 N-[1-(3-苯基丙烷-1-基)哌啶-4-基]-5-硫代-1,8b-二氮杂菲-4-甲酰胺。这种合成在调节低密度脂蛋白胆固醇水平方面非常重要,而低密度脂蛋白胆固醇水平是心血管健康的一个重要因素 (伊藤等人,2002)。
抗菌剂开发
已经探索了相关化合物的合成和性质,例如 7-(3-氨基吡咯烷-1-基)-1-(2,4-二氟苯基)-1,4-二氢-6-氟-4-氧代-1,8-萘啶-3-羧酸盐酸盐,以了解它们的抗菌特性。罗森等人(1988 年)发现该化合物的某些对映异构体显示出显着的抗菌活性,特别是对需氧菌和厌氧菌 (罗森等人,1988)。
药理学特性
格沃尔吉扬等人(2017 年)合成了苯丙烷的衍生物,包括 3-(苄基哌嗪-1-基)-1-(4-乙氧基苯基)-2-苯基丙烷-1-酮。发现这些化合物具有抗炎、镇痛和外周 N-胆碱松弛特性,表明它们在药理学应用中的潜力 (格沃尔吉扬等人,2017)。
化学合成和催化
巴斯廷等人的工作(2001 年)涉及光学活性二茂铁氨基醇的合成,这些氨基醇被用作不对称加成二乙基锌到苯甲醛中的手性催化剂,生成 1-苯基丙醇等产物。此类研究在有机合成和催化领域至关重要 (巴斯廷等人,2001)。
酶学研究
阿卜杜勒-莫内姆(1975 年)研究了叔胺的酶促 N-脱甲基,使用 1-(N-甲基-N-三氘甲基氨基)-3-苯基丙烷等化合物。这项研究提供了对涉及叔胺及其代谢物的生化过程的见解 (阿卜杜勒-莫内姆,1975)。
属性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10(11-5-3-2-4-6-11)13(16)15-8-7-12(14)9-15/h2-6,10,12H,7-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWINXTZZBBCQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopyrrolidin-1-yl)-2-phenylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



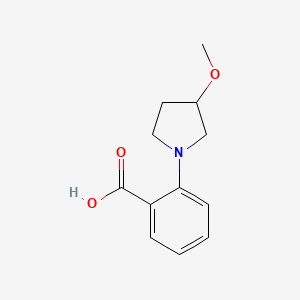
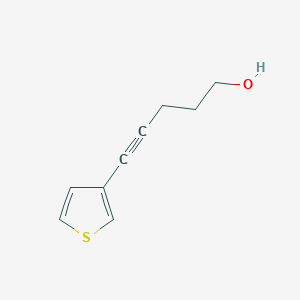

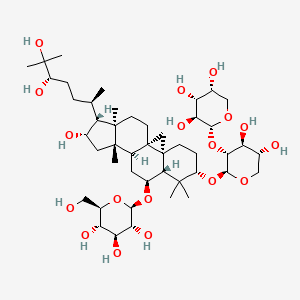
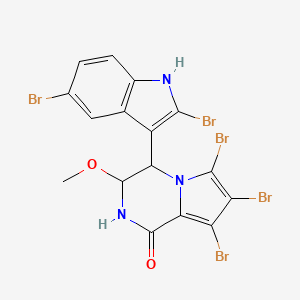


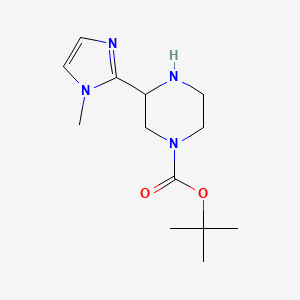
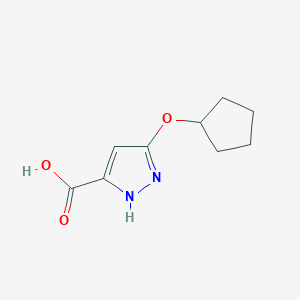
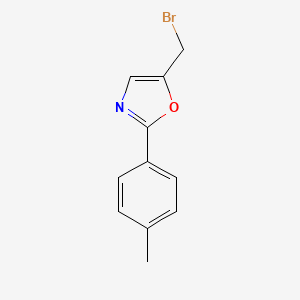
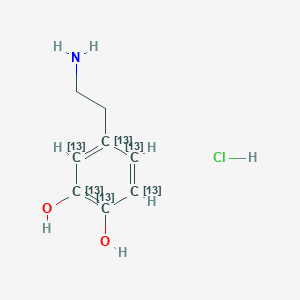
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)

